Cas no 392293-41-3 (ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)

ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質
名前と識別子
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- ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate
- Benzoic acid, 4-[[2-[[5-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetyl]amino]-, ethyl ester
- F0417-0317
- 392293-41-3
- ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- AKOS024576724
- Oprea1_051478
- ethyl 4-[[2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate
-
- インチ: 1S/C25H27N5O6S3/c1-2-36-23(33)18-6-10-19(11-7-18)26-21(31)16-37-25-29-28-24(38-25)27-22(32)17-8-12-20(13-9-17)39(34,35)30-14-4-3-5-15-30/h6-13H,2-5,14-16H2,1H3,(H,26,31)(H,27,28,32)
- InChIKey: MEHKHFNJHXDAEB-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(CSC2=NN=C(NC(=O)C3=CC=C(S(N4CCCCC4)(=O)=O)C=C3)S2)=O)C=C1
計算された属性
- 精确分子量: 589.11234712g/mol
- 同位素质量: 589.11234712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 39
- 回転可能化学結合数: 11
- 複雑さ: 942
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 210Ų
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 6.86±0.50(Predicted)
ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0317-2mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-15mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-40mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-3mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-10mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-20mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-75mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-10μmol |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-20μmol |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0317-1mg |
ethyl 4-[2-({5-[4-(piperidine-1-sulfonyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate |
392293-41-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoateに関する追加情報
Recent Advances in the Study of Ethyl 4-2-({5-4-(Piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate (CAS: 392293-41-3)
In recent years, the compound ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate (CAS: 392293-41-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its complex structure featuring a 1,3,4-thiadiazole core and a piperidine sulfonyl moiety, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
The primary focus of recent studies has been on elucidating the molecular interactions and biological activities of ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to investigate its binding affinity with target proteins, particularly those involved in inflammatory and oncogenic pathways. Preliminary results indicate that the compound exhibits high selectivity for certain kinase enzymes, suggesting its utility as a potential kinase inhibitor.
In vitro and in vivo studies have further demonstrated the compound's efficacy in modulating cellular processes associated with disease progression. For instance, recent experiments conducted on cancer cell lines revealed that ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner. These findings are particularly significant for the development of novel anticancer therapies, as they highlight the compound's ability to target specific pathways without causing significant cytotoxicity to normal cells.
Another area of interest is the compound's potential application in the treatment of inflammatory diseases. Studies have shown that it can suppress the production of pro-inflammatory cytokines by interfering with the NF-κB signaling pathway. This anti-inflammatory activity, coupled with its favorable pharmacokinetic profile, positions ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate as a promising candidate for further preclinical and clinical development.
Despite these promising results, challenges remain in optimizing the compound's bioavailability and reducing potential off-target effects. Recent research has focused on structural modifications to enhance its solubility and metabolic stability. For example, the introduction of hydrophilic substituents has been explored to improve its pharmacokinetic properties while maintaining its therapeutic efficacy.
In conclusion, ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate represents a compelling area of research in chemical biology and medicinal chemistry. Its multifaceted pharmacological activities and potential therapeutic applications underscore the importance of continued investigation. Future studies should aim to further elucidate its mechanisms of action, optimize its chemical structure, and evaluate its safety and efficacy in clinical settings. The ongoing research on this compound holds great promise for the development of innovative treatments for cancer, inflammatory diseases, and other medical conditions.
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